molecular formula C22H27N5OS B14102903 4-((3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)amino)quinazoline-2(1H)-thione

4-((3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)amino)quinazoline-2(1H)-thione

Cat. No.: B14102903
M. Wt: 409.5 g/mol
InChI Key: HFAWRFWUZGNBAF-UHFFFAOYSA-N
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Description

4-((3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)amino)quinazoline-2(1H)-thione is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the quinazoline core, along with the piperazine and methoxyphenyl groups, contributes to the compound’s unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)amino)quinazoline-2(1H)-thione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and formamide.

    Introduction of the Piperazine Group: The piperazine group is introduced through a nucleophilic substitution reaction using 4-(4-methoxyphenyl)piperazine.

    Attachment of the Propyl Chain: The propyl chain is attached via an alkylation reaction using a suitable alkylating agent.

    Formation of the Thione Group: The thione group is introduced through a thiation reaction using a sulfurizing agent such as Lawesson’s reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the synthesis for commercial production.

Chemical Reactions Analysis

Types of Reactions

4-((3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)amino)quinazoline-2(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thione group, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the quinazoline core or the piperazine group, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced quinazoline or piperazine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of 4-((3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)amino)quinazoline-2(1H)-thione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various cellular processes, including cell proliferation, apoptosis, and signal transduction pathways. The exact molecular targets and pathways involved may vary depending on the specific biological context and the disease being targeted.

Comparison with Similar Compounds

4-((3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)amino)quinazoline-2(1H)-thione can be compared with other quinazoline derivatives, such as:

    2-(4-(3-chlorophenyl)piperazin-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)quinazolin-4-amine: This compound also contains a quinazoline core and a piperazine group but differs in the substituents attached to these groups.

    N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide: This compound has a similar quinazoline core but includes a sulfonyl group and a pyrrolidine ring.

    6-Chloro-2-(4-(3-chlorophenyl)piperazin-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)quinazolin-4-amine: This compound features a chloro-substituted quinazoline core and a pyrazole ring.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical properties and biological activities.

Properties

Molecular Formula

C22H27N5OS

Molecular Weight

409.5 g/mol

IUPAC Name

4-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione

InChI

InChI=1S/C22H27N5OS/c1-28-18-9-7-17(8-10-18)27-15-13-26(14-16-27)12-4-11-23-21-19-5-2-3-6-20(19)24-22(29)25-21/h2-3,5-10H,4,11-16H2,1H3,(H2,23,24,25,29)

InChI Key

HFAWRFWUZGNBAF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCCNC3=NC(=S)NC4=CC=CC=C43

Origin of Product

United States

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